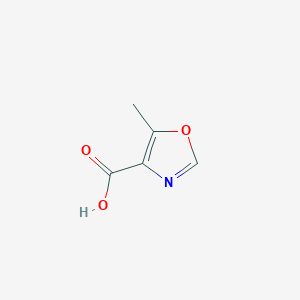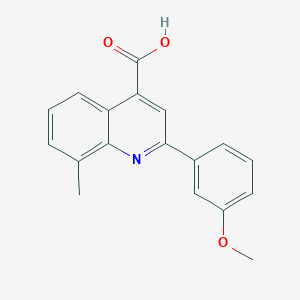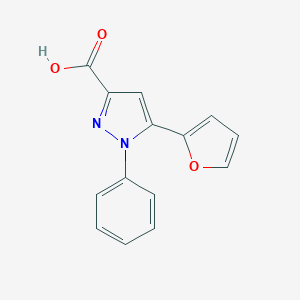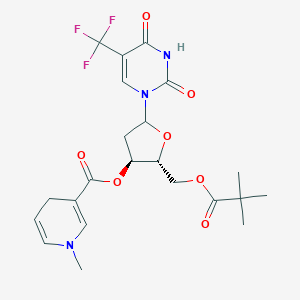
Quinotolast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinotolast is a small molecule drug known for its antiallergic properties. It is chemically identified as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate. Initially developed by Astellas Pharma, Inc., this compound functions as a mediator release inhibitor, making it effective in treating immune system diseases, digestive system disorders, and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinotolast involves multiple steps, starting with the preparation of the quinolizine core structure. The key intermediate, 4-oxo-1-phenoxy-4H-quinolizine-3-carboxylic acid, is synthesized through a series of reactions including cyclization and oxidation. This intermediate is then reacted with tetrazole to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically isolated as a sodium salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Quinotolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can modify the quinolizine core, altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives and substituted tetrazoles, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying mediator release inhibitors.
Biology: Investigated for its effects on histamine release and leukotriene generation from human lung cells.
Medicine: Explored as a treatment for type I allergy-related diseases, including asthma and allergic rhinitis.
Industry: Potential applications in the development of new antiallergic drugs and therapeutic agents.
Mechanism of Action
Quinotolast exerts its effects by inhibiting the release of inflammatory mediators from mast cells and other inflammatory cells. It specifically targets histamine and leukotriene pathways, reducing the severity of allergic reactions. The inhibition of mediator release is achieved through the stabilization of cell membranes and interference with intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tranilast: Another mediator release inhibitor with similar antiallergic properties.
Amlexanox: Known for its anti-inflammatory and antiallergic effects.
Pemirolast: Used in the treatment of allergic conjunctivitis and asthma.
Repirinast: An antiallergic agent with a similar mechanism of action.
Uniqueness of Quinotolast
This compound stands out due to its potent inhibitory effects on histamine and leukotriene release, making it more effective in treating severe allergic reactions compared to other similar compounds. Its unique chemical structure also contributes to its higher binding affinity and stability .
Properties
CAS No. |
101193-40-2 |
|---|---|
Molecular Formula |
C17H12N6O3 |
Molecular Weight |
348.32 g/mol |
IUPAC Name |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
InChI Key |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Key on ui other cas no. |
101193-40-2 |
Synonyms |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















